2-(5-Chlorothien-2-yl)-6,8-dimethylquinoline-4-carboxylic acid
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Description
The compound “2-(5-Chlorothien-2-yl)-6,8-dimethylquinoline-4-carboxylic acid” is a complex organic molecule that contains a quinoline ring, a thiophene ring, and a carboxylic acid group . Quinolines are aromatic compounds with a fused pyridine and benzene ring, and they are often used in the synthesis of pharmaceuticals and other biologically active compounds. Thiophenes are sulfur-containing, five-membered aromatic rings that are also found in many important molecules, including pharmaceuticals and materials for organic electronics .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline ring, a thiophene ring, and a carboxylic acid group . The exact structure would depend on the positions of these groups relative to each other.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the aromatic rings and the carboxylic acid group. The aromatic rings might undergo electrophilic aromatic substitution reactions, while the carboxylic acid could participate in various acid-base reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds containing aromatic rings and carboxylic acid groups are relatively stable and have higher melting and boiling points compared to their aliphatic counterparts .
Scientific Research Applications
Antitubercular Activity
A novel series of compounds including a derivative of 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxylic acid was synthesized and evaluated for antitubercular activity. These compounds were tested against Mycobacterium tuberculosis and demonstrated promising antitubercular agents with lower cytotoxicity profiles (Marvadi et al., 2020).
Synthesis of Novel Derivatives
The synthesis of a series of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives was described, highlighting the versatile applications of quinoline derivatives in chemical synthesis (Gao et al., 2011).
Chemical Rearrangement Studies
A study demonstrated the acid-catalyzed rearrangement of a similar compound, leading to a new structure with potential implications for chemical synthesis and understanding reaction mechanisms (Sayapin et al., 2018).
Interaction with DNA
Research into the interaction of thieno(2,3-b)benzo(1,8)naphthyridine-2-carboxylic acids with DNA was conducted, which could have implications for understanding the interactions of similar quinoline derivatives with biological molecules (Naik et al., 2006).
properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)-6,8-dimethylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2S/c1-8-5-9(2)15-10(6-8)11(16(19)20)7-12(18-15)13-3-4-14(17)21-13/h3-7H,1-2H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRUVIPNULWFKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(S3)Cl)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chlorothien-2-yl)-6,8-dimethylquinoline-4-carboxylic acid |
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